molecular formula C22H24FN3O B2876806 7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415509-33-8

7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2876806
CAS RN: 2415509-33-8
M. Wt: 365.452
InChI Key: FGCIMAVWDZGIPM-UHFFFAOYSA-N
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Description

“7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one” is a chemical compound with the molecular formula C22H24FN3O and a molecular weight of 365.452. It is related to a class of compounds known as fentanyl analogues .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and molecular formula. It contains a quinazolin-4-one core, which is a bicyclic system consisting of a benzene ring fused to a 1,3-diazin-2-one. This core is substituted at the 3-position by a piperidin-4-ylmethyl group and at the 7-position by a fluorine atom. The piperidin-4-ylmethyl group is further substituted at the 1-position by a 3-methylphenylmethyl group.

Future Directions

The future directions for research on “7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the potent activity of related compounds, there may be interest in investigating these compounds for potential therapeutic applications, while also considering the associated safety risks .

properties

IUPAC Name

7-fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-16-3-2-4-18(11-16)13-25-9-7-17(8-10-25)14-26-15-24-21-12-19(23)5-6-20(21)22(26)27/h2-6,11-12,15,17H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCIMAVWDZGIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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